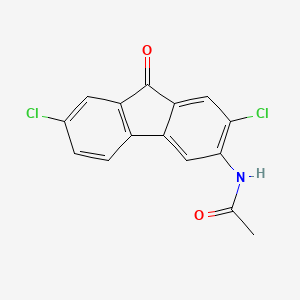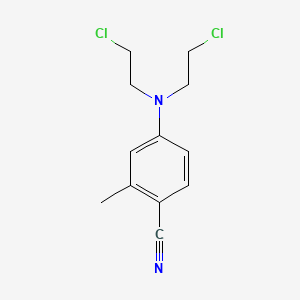
o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-: is a chemical compound with the molecular formula C12H14Cl2N2. It is known for its unique structure, which includes a nitrile group and a bis(2-chloroethyl)amino group attached to an o-tolunitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- typically involves the reaction of o-tolunitrile with bis(2-chloroethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted products .
Scientific Research Applications
Chemistry: In chemistry, o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology: In biological research, this compound may be used to study the effects of nitrile and bis(2-chloroethyl)amino groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets .
Medicine: Its structure may be modified to create new therapeutic agents with specific biological activities .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- involves its interaction with molecular targets and pathways in biological systems. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. These interactions can result in changes in cellular function and signaling pathways .
Comparison with Similar Compounds
- o-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- p-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
- m-Tolunitrile, 4-(bis(2-chloroethyl)amino)-
Comparison: While these compounds share similar structures, the position of the nitrile group (o-, p-, or m-) can significantly affect their chemical and biological properties. o-Tolunitrile, 4-(bis(2-chloroethyl)amino)- is unique due to its specific structural arrangement, which influences its reactivity and interactions with biological targets .
Properties
CAS No. |
73940-94-0 |
|---|---|
Molecular Formula |
C12H14Cl2N2 |
Molecular Weight |
257.16 g/mol |
IUPAC Name |
4-[bis(2-chloroethyl)amino]-2-methylbenzonitrile |
InChI |
InChI=1S/C12H14Cl2N2/c1-10-8-12(3-2-11(10)9-15)16(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3 |
InChI Key |
AFENMDJXRAINGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CCCl)CCCl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


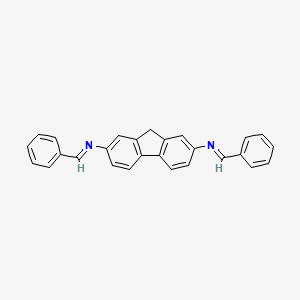
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B13999261.png)
![N-methyl-4-[4-(methylamino)-3-nitrophenyl]sulfonyl-2-nitroaniline](/img/structure/B13999274.png)
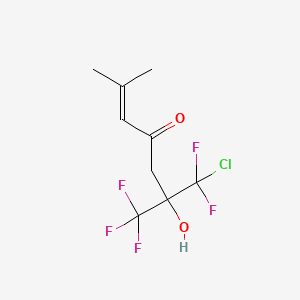
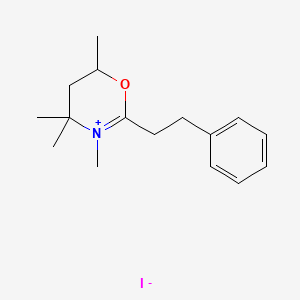
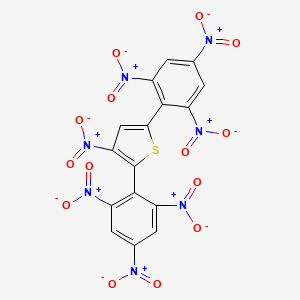
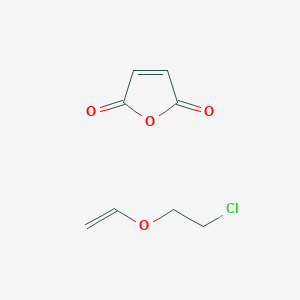
![n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine](/img/structure/B13999303.png)
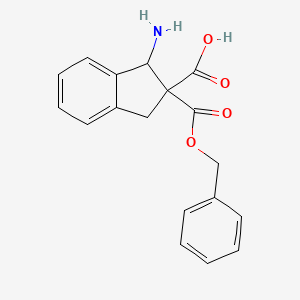
![N-[2-methyl-4-[[3-methyl-4-(3-oxobutanoylamino)phenyl]methyl]phenyl]-3-oxobutanamide](/img/structure/B13999318.png)
